![molecular formula C6H5FN4 B13059131 7-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13059131.png)
7-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes a pyrrole and a triazine ring, with a fluorine atom at the 7th position and an amine group at the 4th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) and requires careful monitoring of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a scalable methodology that ensures high yield and purity. The process involves the use of readily available starting materials and optimized reaction conditions to minimize impurities and maximize output .
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as N-iodosuccinimide (NIS) or bromine can be used for halogen exchange reactions.
Oxidation/Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while oxidation can produce various oxidized forms of the compound .
Aplicaciones Científicas De Investigación
7-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of 7-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
- 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
Comparison: Compared to its brominated and iodinated counterparts, 7-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H5FN4 |
|---|---|
Peso molecular |
152.13 g/mol |
Nombre IUPAC |
7-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H5FN4/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H,(H2,8,9,10) |
Clave InChI |
PVYDAEPTRNYWSR-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=NN2C(=C1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


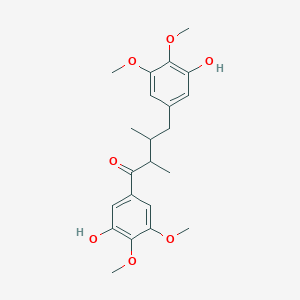
![4-((4-Chlorophenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059057.png)

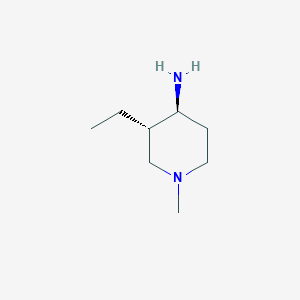
![4-((2,4-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059080.png)
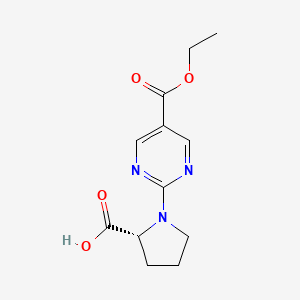
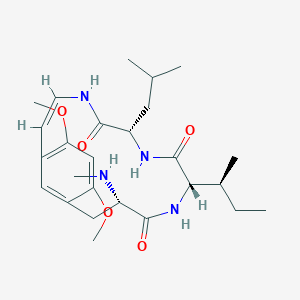
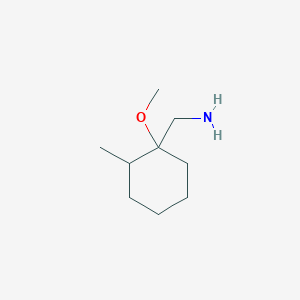
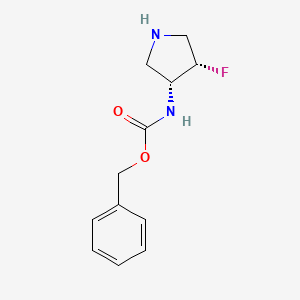
![tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13059113.png)
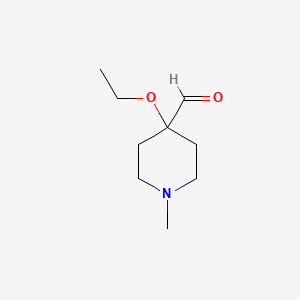
![5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13059130.png)
![2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13059138.png)
![1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059143.png)
